molecular formula C10H10ClNO B13105124 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride CAS No. 126535-38-4

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride

Cat. No.: B13105124
CAS No.: 126535-38-4
M. Wt: 195.64 g/mol
InChI Key: JMQFQLHWSFDDNB-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is a specialized acyl chloride reagent designed for the synthesis and functionalization of indole-based compounds. The indole scaffold is a privileged structure in medicinal and organic chemistry, renowned for its presence in a vast array of biologically active molecules . This reagent features a reactive carbonyl chloride group directly attached to the nitrogen of the 2,3-dihydroindole (indoline) core, making it a highly versatile electrophile for introducing the 2-methylindoline moiety via amide or ester bond formation. Primary Research Applications: • Medicinal Chemistry: Serves as a key building block for the development of novel pharmacologically active molecules. Indole derivatives are extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The reactivity of this compound allows researchers to rapidly generate libraries of amide and ester derivatives for structure-activity relationship (SAR) studies. • Methodology Development: This compound is valuable for research into new synthetic methodologies, particularly in carbonylative processes and palladium-catalyzed cross-coupling reactions . It can be used to explore new pathways for the functionalization of heterocycles, contributing to the toolbox of synthetic organic chemistry. Research Value: As an acylating agent, its primary mechanism of action involves nucleophilic acyl substitution. Researchers can employ it to efficiently couple the 2-methylindoline scaffold with a wide range of nucleophiles, such as amines (to form amides) and alcohols (to form esters). This facilitates the modular construction of complex molecules aimed at probing biological targets or developing new materials. Important Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures for acid chlorides should be followed. Researchers should consult the safety data sheet for specific hazard and handling information.

Properties

CAS No.

126535-38-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

2-methyl-2,3-dihydroindole-1-carbonyl chloride

InChI

InChI=1S/C10H10ClNO/c1-7-6-8-4-2-3-5-9(8)12(7)10(11)13/h2-5,7H,6H2,1H3

InChI Key

JMQFQLHWSFDDNB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Indoline Core

  • The 2-methyl-2,3-dihydroindole (indoline) scaffold is typically synthesized through hydrogenation of indole or via Fischer indole synthesis, followed by selective methylation at the 2-position.
  • Alternative methods include cyclization reactions starting from 2-alkynylanilines under palladium-catalyzed carbonylation conditions, which can yield substituted indoles and indolines with carbonyl functionalities.

Introduction of the Carbonyl Chloride Group

The key step is the transformation of the corresponding indoline-1-carboxylic acid or ester into the carbonyl chloride derivative:

  • Method A: Chlorination of Indoline-1-carboxylic Acid

    The typical approach involves converting the indoline-1-carboxylic acid to the acid chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction is generally carried out under anhydrous conditions in an inert solvent like dichloromethane or chloroform at low to moderate temperatures.

  • Method B: Direct Carbonylation

    Advanced palladium-catalyzed carbonylation methods can be employed to introduce the carbonyl chloride moiety directly onto the nitrogen of the indoline ring, using CO gas or CO surrogates under oxidative conditions.

Detailed Preparation Procedure Example

Based on analogous indoline carbonyl chloride syntheses and general acyl chloride preparation, the following procedure is representative:

Step Reagents & Conditions Description
1 Starting material: 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid Prepared or commercially available indoline acid
2 Thionyl chloride (SOCl₂), catalytic DMF, anhydrous dichloromethane, 0 °C to room temperature, 2-4 hours Acid chloride formation by reflux or stirring at ambient temperature; catalytic DMF activates SOCl₂
3 Removal of excess SOCl₂ under reduced pressure Isolation of crude this compound
4 Purification by distillation or recrystallization under inert atmosphere To obtain pure carbonyl chloride product

This method yields the target compound with good purity and yield, suitable for further synthetic applications.

Research Findings and Optimization Notes

  • Catalyst and solvent effects: Pd-catalyzed carbonylation reactions reported in the literature highlight the importance of catalyst choice (e.g., Pd(OAc)₂, PdI₂) and solvent systems (MeCN, DMSO/MeOH mixtures) to optimize yield and selectivity for indole derivatives.
  • Reaction atmosphere: Use of CO or CO/air mixtures under controlled pressure (10-40 bar) improves catalyst turnover and product formation in carbonylation steps.
  • Temperature control: Mild to moderate temperatures (0–120 °C) are employed depending on the method to avoid decomposition or side reactions.
  • Reactivity considerations: The carbonyl chloride group is moisture sensitive and reactive; thus, anhydrous conditions and inert atmosphere handling are critical for successful synthesis and storage.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Acid Chloride Formation from Acid Thionyl chloride (SOCl₂), catalytic DMF 0 °C to RT, anhydrous solvent, 2-4 h Straightforward, high yield, well-established Requires dry conditions, SOCl₂ is toxic
Palladium-Catalyzed Carbonylation Pd catalysts (Pd(OAc)₂, PdI₂), CO gas or surrogates, bases (DIPEA) 80–120 °C, pressurized CO, organic solvents Direct carbonylation, potential for one-pot synthesis Requires specialized equipment, catalyst cost
Alternative Chlorinating Agents Oxalyl chloride, PCl₅ Similar to SOCl₂ method Alternative reagents for acid chloride formation Similar toxicity and handling concerns

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Alcohols: Formed by reduction reactions.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride is in the field of oncology. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by inhibiting inhibitors of apoptosis (IAP) proteins. This mechanism is particularly relevant for treating various types of cancer that are resistant to conventional therapies, including:

  • Breast Cancer
  • Prostate Cancer
  • Lung Cancer

A patent describes methods for using these compounds in pharmaceutical compositions aimed at treating cancers such as neuroblastoma and colorectal carcinoma . The ability to sensitize cancer cells to apoptotic signals opens avenues for combination therapies that enhance the efficacy of existing treatments.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal properties of compounds related to this compound. For instance, investigations into structurally similar indole derivatives have shown significant activity against various pathogens, suggesting that modifications to the indole structure can yield potent antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its carbonyl group allows for various transformations, including:

  • Formation of Heterocycles : The compound can participate in cyclization reactions to form more complex heterocyclic structures.
  • Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions, expanding the library of indole derivatives available for further functionalization .

Case Study: Synthesis of Indole Derivatives

A notable study demonstrated the use of this compound in synthesizing 6-indolylpyridine derivatives through a multi-component reaction involving aromatic aldehydes and cyanoacetate. The resulting compounds exhibited promising anti-proliferative activities against cancer cell lines, indicating their potential as therapeutic agents .

Summary Table of Applications

Application AreaDescriptionExamples
Anticancer ActivityInduces apoptosis in cancer cells; sensitizes cells to apoptotic signalsBreast cancer, prostate cancer
Antimicrobial ActivityExhibits antibacterial and antifungal propertiesActive against various pathogens
Organic SynthesisServes as a building block for synthesizing complex heterocyclesFormation of indole derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors . The indole ring system also contributes to the compound’s biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with structurally or functionally related indole derivatives:

Compound Molecular Formula Key Functional Groups Reactivity/Applications Key Data
This compound C₁₀H₁₀ClNO Carbonyl chloride, dihydroindole High electrophilicity; used in nucleophilic acyl substitutions (e.g., peptide coupling) Not directly reported; inferred from analogous sulfonyl chlorides .
2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride C₉H₆ClNO₃S Sulfonyl chloride, isoindole Reacts with amines to form sulfonamides; used in drug discovery Commercial availability (American Elements catalog) .
Methyl 1-methyl-β-carboline-3-carboxylate C₁₄H₁₂N₂O₂ Ester, β-carboline core Anticancer and antimicrobial activity; synthesized via oxidation with KMnO₄ Yield: 71.3%; mp > 200°C; ¹H-NMR (DMSO-d6): δ 2.85 (CH3), 4.03 (COOCH3) .
Indole-3-carboxaldehyde C₉H₇NO Carboxaldehyde, aromatic indole Building block for Schiff bases and heterocycles; commercial availability CAS RN 487-89-8; mp 193–198°C; purity >98% (HPLC) .
5-Cyanoindole C₉H₆N₂ Cyano group, aromatic indole Intermediate for pharmaceuticals; undergoes nitrile-to-amide conversions CAS RN listed in Kanto Reagents catalog .

Key Comparisons:

Reactivity :

  • The carbonyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than esters or carboxaldehydes, enabling efficient synthesis of amides or ketones .
  • Sulfonyl chlorides (e.g., isoindole-5-sulfonyl chloride) exhibit distinct reactivity, forming sulfonamides rather than acyl derivatives .

Synthetic Utility: Methyl β-carboline carboxylates (e.g., compound from ) demonstrate the utility of indole esters in medicinal chemistry, though their synthesis requires strong oxidizing agents like KMnO₄ . Indole carboxaldehydes are pivotal in constructing complex heterocycles but lack the electrophilic versatility of carbonyl chlorides .

Spectroscopic Features :

  • ¹³C-NMR data for indole derivatives (e.g., δ 47.45–147.14 ppm for fused indole heterocycles ) highlight characteristic shifts for methyl, carbonyl, and aromatic carbons, aiding structural validation of analogs.

Biological Activity

2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride, a compound with the molecular formula C10H10ClNO, has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for a variety of pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC10H10ClNO
Molecular Weight201.64 g/mol
IUPAC NameThis compound
CAS Number19028669

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group is known to facilitate nucleophilic attacks, making it reactive towards amines and other nucleophiles. This reactivity may lead to the formation of biologically active derivatives that can modulate enzyme activities or receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In a study comparing different indole derivatives, it was found that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong growth inhibition .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Indole derivatives have been reported to inhibit human carbonic anhydrases (hCA II and hCA IX), which are implicated in tumor progression and metastasis. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access .

Study on Antiproliferative Activity

A study conducted on a series of indole compounds including this compound demonstrated varying degrees of antiproliferative activity against different cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 14.8 μM
  • HepG2 (liver cancer) : IC50 = 18.3 μM
    These results suggest that while the compound exhibits promising activity against certain cancer types, further optimization may be necessary to enhance its efficacy .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes. These studies indicated that the compound forms stable complexes with key residues in the active sites of carbonic anhydrases, supporting its role as a potential therapeutic agent .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObservations
AnticancerSignificant antiproliferative effects against MCF-7 and HepG2 cell lines
Enzyme InhibitionInhibits hCA II and hCA IX
Other ActivitiesPotential antimicrobial properties observed in related compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride with high purity?

  • Methodology : React the corresponding carboxylic acid (e.g., 2-Methyl-2,3-dihydro-1H-indole-1-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Use dry solvents (e.g., dichloromethane) and maintain temperatures at 50–60°C for 4–6 hours. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via TLC (Rf ~0.5 in 4:1 hexane/ethyl acetate) and confirm purity by ¹H/¹³C NMR (carbonyl chloride peak at ~170–180 ppm) .

Q. What safety protocols are critical when handling this acyl chloride?

  • Guidelines : Use PPE (nitrile gloves, chemical goggles, lab coat) and work in a fume hood. Avoid moisture to prevent hydrolysis. Store under inert gas (argon) at –20°C. For spills, neutralize with dry sodium bicarbonate and dispose via approved hazardous waste channels. Refer to SDS guidelines for emergency exposure management (e.g., eye wash for 15 minutes if contacted) .

Q. How can the compound’s structural integrity be verified post-synthesis?

  • Analytical Methods :

  • NMR : ¹H NMR (CDCl₃) should show indole proton signals at δ 6.8–7.2 ppm and methyl group resonance at δ 1.2–1.5 ppm.
  • FTIR : Confirm carbonyl chloride (C=O) stretch at ~1770–1810 cm⁻¹.
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₀H₁₀ClNO) .

Advanced Research Questions

Q. How can hydrolysis of the acyl chloride be minimized during coupling reactions?

  • Optimization Strategies :

  • Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
  • Pre-activate coupling agents (e.g., HATU or EDCI) with catalytic DMAP at –20°C.
  • Employ molecular sieves (3Å) to scavenge trace water. Monitor reaction progress via in-line FTIR to detect premature hydrolysis (–COOH peak at ~1700 cm⁻¹) .

Q. What crystallization conditions are suitable for structural analysis of derivatives?

  • Crystallography Protocol : Use sitting-drop vapor diffusion with reservoir solutions containing sodium cacodylate buffer (20–40 mM, pH 6.5), cobalt(III) hexamine (10–20 mM), and 2-methyl-2,4-pentanediol (MPD, 20–40% v/v). Optimize nucleation by varying oligonucleotide concentrations (0.5–1.0 mM) .

Q. How to resolve discrepancies in reported reactivity across synthetic studies?

  • Troubleshooting :

  • Compare purity metrics (HPLC ≥98%) and reaction conditions (e.g., solvent polarity, temperature gradients).
  • Analyze byproducts via LC-MS; if unexpected peaks appear, adjust stoichiometry (e.g., excess SOCl₂) or reaction time.
  • Cross-validate using alternative characterization (e.g., X-ray diffraction for crystal structure confirmation) .

Methodological Considerations

Q. What are best practices for storing and reactivating aged batches?

  • Storage : Store in amber vials under argon with desiccant (silica gel). For degraded samples, repurify via flash chromatography (gradient elution with 5–20% ethyl acetate in hexane). Avoid repeated freeze-thaw cycles .

Q. How to design kinetic studies for its reactivity in nucleophilic substitutions?

  • Experimental Design :

  • Use pseudo-first-order conditions with excess nucleophile (e.g., aniline).
  • Monitor reaction progress via UV-Vis (λ = 250–300 nm) or ¹H NMR time-course experiments.
  • Calculate rate constants using Arrhenius plots at 25–60°C to determine activation energy .

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